molecular formula C23H26ClN7O4 B570275 4-(S)-Hydroxypyrrolidinylavanafil CAS No. 330785-54-1

4-(S)-Hydroxypyrrolidinylavanafil

Cat. No. B570275
CAS RN: 330785-54-1
M. Wt: 499.956
InChI Key: STICMRYZQZNHAV-HOTGVXAUSA-N
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Description

4-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a derivative of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor that is commonly used to treat erectile dysfunction. 4-(S)-Hydroxypyrrolidinylavanafil has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. It works by inhibiting the activity of 4-(S)-Hydroxypyrrolidinylavanafil, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting 4-(S)-Hydroxypyrrolidinylavanafil, the compound increases the levels of cGMP, which in turn leads to relaxation of smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects
Studies have shown that 4-(S)-Hydroxypyrrolidinylavanafil has several unique biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help protect cells from oxidative stress and damage. It has also been shown to reduce inflammation and improve mitochondrial function, which are important factors in many diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its high potency and selectivity. It has been found to be more potent and selective than other 4-(S)-Hydroxypyrrolidinylavanafil inhibitors, meaning it can produce stronger and more specific effects. However, one limitation is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 4-(S)-Hydroxypyrrolidinylavanafil. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound can inhibit the growth and spread of cancer cells, making it a promising candidate for further research.
Another area of research is the use of 4-(S)-Hydroxypyrrolidinylavanafil in the treatment of metabolic disorders such as diabetes and obesity. The compound has been found to improve glucose metabolism and reduce body weight in animal studies, suggesting it may have potential as a therapeutic agent.
Overall, 4-(S)-Hydroxypyrrolidinylavanafil is a promising compound with numerous potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 4-(S)-Hydroxypyrrolidinylavanafil involves the use of several chemical reagents and processes. The starting material is avanafil, which is reacted with (S)-4-hydroxypyrrolidine-1-carboxylic acid to form the desired compound. The reaction is typically carried out under specific conditions, including the use of a solvent and a catalyst, to ensure high yield and purity.

Scientific Research Applications

The potential applications of 4-(S)-Hydroxypyrrolidinylavanafil in scientific research are numerous. One area of interest is its potential as a treatment for cardiovascular diseases such as hypertension and heart failure. Studies have shown that the compound can improve blood flow and reduce inflammation, which are key factors in these conditions.
Another area of research is the use of 4-(S)-Hydroxypyrrolidinylavanafil in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to have neuroprotective effects, meaning it can help protect brain cells from damage and degeneration.

properties

CAS RN

330785-54-1

Product Name

4-(S)-Hydroxypyrrolidinylavanafil

Molecular Formula

C23H26ClN7O4

Molecular Weight

499.956

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1

InChI Key

STICMRYZQZNHAV-HOTGVXAUSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl

synonyms

4-((3-Chloro-4-methoxybenzyl)amino)-2-((2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

Origin of Product

United States

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